molecular formula C7H6BrClO B1376318 (3-Bromo-2-chlorophenyl)methanol CAS No. 1261524-75-7

(3-Bromo-2-chlorophenyl)methanol

Cat. No. B1376318
CAS RN: 1261524-75-7
M. Wt: 221.48 g/mol
InChI Key: UAMPSBOTQHHEIA-UHFFFAOYSA-N
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Description

“(3-Bromo-2-chlorophenyl)methanol” is a chemical compound with the molecular formula C7H6BrClO . It is also referred to as “5-Bromo-2-chlorobenzyl alcohol” in some sources .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-chlorophenyl)methanol” can be represented by the linear formula BrC6H3(Cl)CH2OH . The compound has a molecular weight of 221.48 .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Bromo-2-chlorophenyl)methanol” are not detailed in the searched literature, similar compounds such as bromocarbonyl moieties have shown high reactivity towards nucleophilic displacement reactions .


Physical And Chemical Properties Analysis

“(3-Bromo-2-chlorophenyl)methanol” has a molecular weight of 221.479 and a density of 1.7±0.1 g/cm3 . The boiling point is 307.0±27.0 °C at 760 mmHg .

Scientific Research Applications

Enantiomerically Pure Synthesis

  • Facile Synthesis of Enantiomerically Pure Compounds : A research by Zhang et al. (2014) outlines a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from compounds related to (3-Bromo-2-chlorophenyl)methanol. This process is notable for its cost-effectiveness, scalability, and the ability to produce enantiomers with high purity and well-determined configurations (Shuo Zhang et al., 2014).

Biocatalytic Synthesis

  • Whole-Cell Biocatalytic Synthesis : Chen et al. (2021) conducted a study on the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a liquid-liquid biphasic microreaction system. The process achieved a high yield and enantiomeric excess in a significantly shorter time compared to traditional methods, emphasizing its efficiency and green chemistry aspects (Qiang Chen et al., 2021).

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Halopyrroles : The work by Kimpe et al. (1997) involves the efficient preparation of 3-halopyrroles from 2-aryl-1-pyrrolines, a process relevant to the synthesis of physiologically active compounds in agrochemistry and pharmaceutical sciences (N. Kimpe et al., 1997).

  • Synthesis of Biologically Active Compounds : Akbaba et al. (2010) reported the first synthesis of a natural product starting from a compound similar to (3-Bromo-2-chlorophenyl)methanol, showcasing its utility in creating compounds with potential biological activity (Yusuf Akbaba et al., 2010).

Halogenation Reactions

  • Regio- and Chemoselective Bromination : Shirinian et al. (2012) explored the bromination of diarylcyclopentenones, demonstrating the versatility of halogenating reagents in synthesizing bromo-substituted compounds, a process pertinent to the synthesis of various useful substances (V. Shirinian et al., 2012).

Photochemical Decomposition Studies

  • Study on Polybrominated Diphenyl Ethers : Eriksson et al. (2004) investigated the photochemical degradation of polybrominated diphenyl ethers in different solvents, providing insights into the environmental fate of these substances (L. Eriksson et al., 2004).

Methanol and Its Effects in Chemical Reactions

  • Impact of Methanol on Lipid Dynamics : Nguyen et al. (2019) studied how methanol affects lipid dynamics in biological and synthetic membranes. This research is relevant to understanding the influence of solvents like methanol in various chemical processes, including those involving (3-Bromo-2-chlorophenyl)methanol (Michael H. L. Nguyen et al., 2019).

Antibacterial Activity

  • Synthesis and Antibacterial Activity : Li (2009) synthesized a compound derived from 5-bromonicotinic acid and 4-chlorobenzaldehyde in a methanol solution, demonstrating its significant antibacterial activity. This indicates the potential of (3-Bromo-2-chlorophenyl)methanol derivatives in medical applications (Wen-hui Li, 2009).

Safety and Hazards

The safety data sheet for a similar compound, “(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol”, suggests that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

(3-bromo-2-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPSBOTQHHEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736517
Record name (3-Bromo-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-chlorophenyl)methanol

CAS RN

1261524-75-7
Record name (3-Bromo-2-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-2-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-bromo-2-chlorobenzoate (1.9 g, 7.6 mmol) in THF (30 mL) was added Super Hydride (23 mL, 23 mmol) at 0° C. The reaction was allowed to stir for 16 hours. The reaction was diluted with EtOAc, washed with brine, dried over sodium sulfate, and purified by MPLC to provide (3-bromo-2-chlorophenyl)methanol. LC-MS (IE, m/z): 205 [M-17]+;
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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